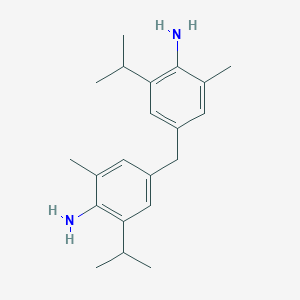

4,4'-Methylenebis(2-isopropyl-6-methylaniline)

Description

The exact mass of the compound 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2-isopropyl-6-methylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2-isopropyl-6-methylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNVGZMDLLIECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066033 | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16298-38-7 | |

| Record name | 4,4′-Methylenebis[2-isopropyl-6-methylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2-methyl-6-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2-isopropyl-6-methylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

Introduction: Beyond the Structure

4,4'-Methylenebis(2-isopropyl-6-methylaniline), often referred to as M-MIPA in industrial contexts, is an aromatic diamine with the molecular formula C₂₁H₃₀N₂ and a molecular weight of approximately 310.45 g/mol .[1] Its structure, characterized by a methylene bridge linking two sterically hindered aniline moieties, is key to its primary application as a high-performance curing agent or hardener for epoxy resins.[1][2] The bulky isopropyl and methyl groups in the ortho positions to the amine functionalities play a crucial role in moderating reactivity, which is a desirable trait in many advanced composite applications, such as in the aerospace sector.[1][3] This guide provides a detailed, research-level overview of a common and effective laboratory-scale synthesis of this compound, emphasizing the underlying chemical principles, a self-validating experimental protocol, and critical safety considerations.

Physicochemical Properties at a Glance

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 16298-38-7 | [1] |

| Molecular Formula | C₂₁H₃₀N₂ | [1][4] |

| Molecular Weight | 310.45 g/mol | [1] |

| Appearance | Pale-yellow solid | [1] |

| Melting Point | 120–122°C | [1] |

| Density | 1.014 g/cm³ | [1] |

The Chemistry of Formation: An In-depth Look

The synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is fundamentally an electrophilic aromatic substitution reaction. It involves the acid-catalyzed condensation of two molecules of 2-isopropyl-6-methylaniline with one molecule of formaldehyde.[1]

The Role of Ortho-Substituents

The amino group (-NH₂) of an aniline is a powerful activating group, meaning it donates electron density into the benzene ring, particularly at the ortho and para positions.[5][6][7][8] This makes the ring highly nucleophilic and prone to reaction with electrophiles. However, the presence of bulky alkyl groups (isopropyl and methyl) at both ortho positions (2 and 6) introduces significant steric hindrance. This steric shielding has two important consequences:

-

Directing the Reaction: It largely prevents electrophilic attack at the ortho positions, making the para position the primary site of reaction. This is crucial for selectively forming the desired 4,4'-methylene bridge, minimizing the formation of ortho-linked isomers.

-

Moderating Reactivity: The steric bulk slows down the reaction rate compared to less substituted anilines.[1][3] This can be advantageous in a laboratory setting, allowing for better control over the reaction.

Mechanism of Acid-Catalyzed Condensation

The reaction proceeds through a well-established mechanism for the formation of methylene-bridged anilines. The key steps are outlined below:

-

Activation of the Electrophile: In the presence of a strong acid catalyst like hydrochloric acid (HCl), formaldehyde (or its polymer form, paraformaldehyde) is protonated. This generates a highly reactive electrophilic species, a carbocation.

-

Electrophilic Attack: The electron-rich para position of the 2-isopropyl-6-methylaniline ring attacks the activated formaldehyde species. The stability of the resulting carbocation intermediate is enhanced by the electron-donating amino group.[6][7]

-

Formation of the Benzyl Alcohol Intermediate: A proton is lost from the ring to restore aromaticity, resulting in the formation of a 4-hydroxymethyl-2-isopropyl-6-methylaniline intermediate.

-

Second Electrophile Formation: The benzyl alcohol intermediate is then protonated by the acid catalyst, followed by the loss of a water molecule to form a new, stable benzylic carbocation.

-

Final Condensation: This benzylic carbocation is then attacked by a second molecule of 2-isopropyl-6-methylaniline at its para position.

-

Deprotonation: The final loss of a proton yields the 4,4'-methylenebis(2-isopropyl-6-methylaniline) product and regenerates the acid catalyst.

The overall reaction mechanism can be visualized as follows:

Laboratory Synthesis Protocol

This protocol is adapted from established methods for the synthesis of methylene-bridged anilines, such as that described in a 1967 patent.[1] It is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-isopropyl-6-methylaniline | 149.23 | 25.3 g | 0.170 |

| Paraformaldehyde | (30.03)n | 3.0 g | 0.100 (as CH₂O) |

| Concentrated HCl (37%) | 36.46 | ~0.15 g | ~0.0015 |

| Benzene (or Toluene) | 78.11 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 25.3 g (0.170 mol) of 2-isopropyl-6-methylaniline, 3.0 g (equivalent to 0.100 mol of formaldehyde) of paraformaldehyde, and 1.5 g of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to 150–155°C and maintain it under reflux for 4 hours with continuous stirring.[1] The reaction mixture will become viscous as the product forms.

-

Workup - Neutralization and Extraction: After cooling to room temperature, dissolve the crude mixture in a suitable organic solvent like benzene or toluene. Transfer the solution to a separatory funnel and wash it sequentially with water, a dilute sodium hydroxide solution (to neutralize the HCl catalyst), and finally with water again until the washings are neutral.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a pale-yellow solid, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol or heptane).[1] A yield of approximately 85% can be expected.[1]

Characterization and Validation

To validate the synthesis and confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point in the range of 120-122°C is indicative of high purity.[1]

-

FTIR Spectroscopy: Look for characteristic N-H stretching bands of the secondary amine around 3400 cm⁻¹ and aromatic C-H and C=C stretching bands. The absence of a strong C=O stretch from any unreacted formaldehyde is also a key indicator.

-

NMR Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons (typically in the δ 6.5–7.2 ppm range), the methylene bridge protons, and the protons of the isopropyl and methyl groups.[1] Integration of these signals should correspond to the C₂₁H₃₀N₂ formula.

-

¹³C NMR: Will show distinct signals for the different carbon environments in the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product (m/z = 310.45) and assess its purity.[9]

Safety, Handling, and Disposal: A Critical Overview

Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[10][11][12]

Hazard Identification

-

Toxicity: 4,4'-Methylenebis(2-isopropyl-6-methylaniline) may cause damage to organs through prolonged or repeated exposure.[4] It can be harmful if swallowed, inhaled, or absorbed through the skin.[2] Aromatic amines are readily absorbed through the skin, and some are known or suspected carcinogens.[10][12]

-

Irritation: The compound can cause skin and eye irritation.[2]

-

Environmental Hazards: It is classified as toxic to aquatic life with long-lasting effects.[4]

Safe Handling Practices

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

-

Lab Coat: A lab coat should be worn at all times.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.

-

Spill Management: In case of a spill, contain the material to prevent it from entering waterways. Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

The synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) via acid-catalyzed condensation is a robust and well-established method suitable for research purposes. A thorough understanding of the reaction mechanism, particularly the role of steric hindrance in directing the substitution, is key to appreciating the selectivity of the synthesis. By following the detailed protocol and adhering strictly to the safety guidelines outlined in this guide, researchers can confidently and safely produce this valuable compound for further investigation and application development.

References

-

Ansari, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

-

BYJU'S (n.d.). Electrophilic Substitution Reaction of Anilines. Available at: [Link]

-

Chemistry Steps (n.d.). Reactions of Aniline. Available at: [Link]

-

Diplomata Comercial (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

-

IJRAR.org (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4,4'-Methylenebis(2-isopropyl-6-methylaniline). PubChem Compound Summary for CID 159786. Available at: [Link]

-

Sathee Forum (2023). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. Available at: [Link]

-

Shagidullin, A. R., et al. (2023). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1133–1138. Available at: [Link]

-

Analytice (n.d.). 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis. Available at: [Link]

-

Pearson+ (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... Available at: [Link]

-

ResearchGate (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 16298-38-7: 4,4'-methylenebis(2-isopropyl-6-methylanil… [cymitquimica.com]

- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | C21H30N2 | CID 159786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. ijrar.org [ijrar.org]

- 7. forum.prutor.ai [forum.prutor.ai]

- 8. byjus.com [byjus.com]

- 9. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis - Analytice [analytice.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (CAS Number: 16298-38-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aromatic diamine 4,4'-Methylenebis(2-isopropyl-6-methylaniline), identified by CAS number 16298-38-7. While the initial query may have presented ambiguity, this document definitively focuses on this specific industrial chemical, clarifying its identity, properties, and applications, which are distinct from pharmaceutical compounds sometimes erroneously associated with similar identifiers. This molecule is a cornerstone in the field of high-performance polymers, serving a critical role as a curing agent and chain extender. Its unique structure imparts a desirable combination of thermal stability, mechanical strength, and processability to various resin systems. This document will delve into the chemical's synthesis, mechanism of action, and toxicological profile, providing a robust resource for professionals in materials science and related fields.

Chemical Identity and Physicochemical Properties

4,4'-Methylenebis(2-isopropyl-6-methylaniline), also known by trade names such as Lonzacure® M-MIPA, is a sterically hindered aromatic diamine.[1] The isopropyl and methyl groups ortho to the amine functionalities play a crucial role in modulating its reactivity and the physical properties of the polymers it forms.[2]

Table 1: Chemical and Physical Properties of 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

| Property | Value | Source(s) |

| CAS Number | 16298-38-7 | [3] |

| Molecular Formula | C₂₁H₃₀N₂ | [3] |

| Molecular Weight | 310.48 g/mol | [4] |

| IUPAC Name | 4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline | [3] |

| Synonyms | M-MIPA, Lonzacure M-MIPA, MMIPA | [1] |

| Appearance | Flakes, solidified melt, solid | [4] |

| Melting Point | 72 °C | [5] |

| Boiling Point | 180-182 °C @ 0.2 Torr | [6] |

| Density | 0.99 g/cm³ | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol and ethanol. | [2] |

| Vapor Pressure | 2.03E-08 mmHg at 25°C | [6] |

Synthesis and Manufacturing

The industrial synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is typically achieved through the acid-catalyzed condensation of 2-isopropyl-6-methylaniline with a formaldehyde source, such as paraformaldehyde.[7] This reaction forms a methylene bridge between two molecules of the substituted aniline.

Synthesis Workflow

The synthesis process can be visualized as a two-step logical progression: the preparation of the substituted aniline precursor, followed by the methylene bridge formation.

Caption: Logical workflow for the synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline).

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis process, adapted from patent literature.[7]

Materials:

-

2-isopropyl-6-methylaniline (1.70 mol)

-

Paraformaldehyde (1.0 mol)

-

Concentrated Hydrochloric Acid (1.5 g)

-

Benzene

-

Water

Procedure:

-

Combine 253 g (1.70 mol) of 2-isopropyl-6-methylaniline, 30 g of paraformaldehyde (1.0 mol), and 1.5 g of concentrated hydrochloric acid in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to 150–155°C for 4 hours under reflux.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the cooled mixture in benzene.

-

Wash the benzene solution with water to remove any remaining acid and water-soluble impurities.

-

Perform vacuum distillation to remove the benzene and any unreacted starting materials.

-

The resulting product is a pale-yellow solid with an approximate yield of 85%.

Mechanism of Action in Polymer Chemistry

The primary application of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is as a curing agent for epoxy resins.[1] The amine groups on the molecule undergo a nucleophilic addition reaction with the epoxide rings of the resin. Each primary amine group has two active hydrogens, allowing it to react with two epoxide groups. This cross-linking reaction transforms the liquid or thermoplastic epoxy resin into a rigid, three-dimensional thermoset polymer network.[8][9]

Curing Reaction Pathway

The curing process involves a step-growth polymerization mechanism. The primary amine first attacks an epoxy ring, forming a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy ring, creating a tertiary amine and another hydroxyl group. This process continues until a densely cross-linked network is formed.

Caption: Simplified reaction pathway of a primary amine with an epoxy resin.

The steric hindrance provided by the isopropyl and methyl groups on 4,4'-Methylenebis(2-isopropyl-6-methylaniline) reduces its reactivity compared to unsubstituted aromatic diamines.[2] This leads to a longer pot life and requires higher temperatures for curing, which can be advantageous for certain manufacturing processes like resin transfer molding.[2]

Applications in High-Performance Materials

The properties imparted by 4,4'-Methylenebis(2-isopropyl-6-methylaniline) make it a valuable component in formulations for high-performance materials.

-

Aerospace Composites: It is used as a hardener in high-performance epoxy resins, such as Hexcel RTM6, for aerospace applications where high strength and thermal stability are critical.[7]

-

Coatings and Adhesives: Its ability to form densely cross-linked networks enhances the mechanical strength and chemical resistance of coatings and adhesives.

-

Polyurethane Elastomers: It also serves as a chain extender for elastomeric polyurethanes, improving their thermomechanical properties, chemical resistance, and hydrolytic stability.[8]

Toxicological and Safety Profile

As with many aromatic amines, appropriate safety precautions must be taken when handling 4,4'-Methylenebis(2-isopropyl-6-methylaniline).

-

Hazards: It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[3] It can also cause skin and respiratory irritation.[4]

-

Genotoxicity: Some studies have indicated that it may have genotoxic properties. It has been found to be weakly mutagenic in Salmonella typhimurium and can form DNA adducts in rat models.[7]

-

Handling: Personal Protective Equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, should be used to prevent skin and eye contact.[7] Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation risks.[7]

Conclusion

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (CAS 16298-38-7) is a specialized aromatic diamine with significant applications in the field of high-performance polymers. Its unique sterically hindered structure provides a balance of reactivity and processability that is highly valued in the formulation of epoxy resins and polyurethanes for demanding applications. A thorough understanding of its chemical properties, synthesis, and mechanism of action, coupled with a respect for its toxicological profile, is essential for its safe and effective use in research and industrial settings.

References

-

Smirnov, A. S., et al. (2024). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, E81, 148-152. Retrieved from [Link]

-

ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

- Google Patents. (n.d.). US4289906A - Chemical process for preparing methylene bis-anilines.

-

PubChem. (n.d.). 4,4'-Methylenebis(2-isopropyl-6-methylaniline). Retrieved from [Link]

-

MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]

-

ChemBK. (2024, April 9). LONZACURE(R) M-MIPA. Retrieved from [Link]

-

Scribd. (n.d.). Lonza Brochures Lonzacure Product Range. Retrieved from [Link]

Sources

- 1. longchangchemical.com [longchangchemical.com]

- 2. mdpi.com [mdpi.com]

- 3. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | C21H30N2 | CID 159786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 16298-38-7: 4,4'-methylenebis(2-isopropyl-6-methylanil… [cymitquimica.com]

- 5. High-performance and recyclable epoxy resins based on fully bio-based hardeners containing Schiff base structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 9. threebond.co.jp [threebond.co.jp]

A Spectroscopic and Analytical Guide to 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 4,4'-Methylenebis(2-isopropyl-6-methylaniline), a key industrial chemical. While direct experimental spectra for this specific compound are not publicly available, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to offer a robust predictive analysis. This approach equips researchers with the necessary framework to identify, characterize, and quantify this molecule.

Introduction: Structure and Industrial Significance

4,4'-Methylenebis(2-isopropyl-6-methylaniline), also known by its CAS Number 16298-38-7, is an aromatic diamine with the molecular formula C₂₁H₃₀N₂ and a molecular weight of approximately 310.48 g/mol .[1][2] Its structure is characterized by two 2-isopropyl-6-methylaniline units linked by a methylene bridge at the para position relative to the amino groups. This sterically hindered configuration is crucial to its primary application as a high-performance curing agent for epoxy resins, particularly in the aerospace and advanced composites industries.[3][4] The bulky isopropyl and methyl groups flanking the amine functionalities modulate reactivity, providing a longer pot life and enhanced mechanical and thermal properties in the cured polymer matrix.

Due to its industrial importance and potential for human exposure, understanding its analytical profile is critical for quality control, safety monitoring, and metabolic studies.[3] This guide focuses on the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the known structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) and data from analogous compounds, a detailed prediction of its ¹H and ¹³C NMR spectra can be made.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be symmetrical, reflecting the C₂-symmetry of the molecule. The signals can be assigned as follows:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~6.8 - 7.0 | Singlet (s) | 4H | Ar-H | The two equivalent aromatic protons on each ring are expected in this region. Data for the related 4,4′-methylenebis(2,6-diethylaniline) shows aromatic protons at δ 6.51 (s, 2H), though our target has different ortho substituents which will influence the exact shift.[5] A general range of δ 6.5–7.2 ppm is suggested for purity verification.[3] |

| ~4.5 - 5.0 | Singlet (s) | 4H | NH₂ | The amine protons often appear as a broad singlet. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these protons are more likely to be observed and may show coupling to nitrogen. For 4,4′-methylenebis(2,6-diethylaniline) in DMSO-d₆, this signal appears at δ 4.70 (s, 4H).[5] |

| ~3.8 | Singlet (s) | 2H | Ar-CH₂ -Ar | The methylene bridge protons are chemically equivalent and should appear as a sharp singlet. The corresponding signal in 4,4′-methylenebis(2,6-diethylaniline) is at δ 3.84 (s, 2H).[5] |

| ~3.0 - 3.2 | Septet (sept) | 2H | CH (CH₃)₂ | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |

| ~2.2 | Singlet (s) | 6H | Ar-CH₃ | The two equivalent methyl groups attached to the aromatic rings will produce a single, sharp signal. |

| ~1.2 | Doublet (d) | 12H | CH(C H₃)₂ | The twelve equivalent protons of the four methyl groups on the two isopropyl substituents will appear as a doublet, coupled to the methine proton. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will also reflect the molecule's symmetry, showing 9 distinct signals for the 21 carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Structural Correlation |

| ~145 | C -NH₂ | The aromatic carbon directly attached to the electron-donating amine group is expected to be significantly shielded. |

| ~135 | C -CH(CH₃)₂ | The aromatic carbon bearing the isopropyl group. |

| ~129 | Ar-C H | The protonated aromatic carbon. |

| ~128 | C -CH₂-Ar | The aromatic carbon attached to the methylene bridge. |

| ~122 | C -CH₃ | The aromatic carbon bearing the methyl group. |

| ~40 | Ar-C H₂-Ar | The aliphatic carbon of the central methylene bridge. |

| ~28 | C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~24 | CH(C H₃)₂ | The methyl carbons of the isopropyl group. |

| ~18 | Ar-C H₃ | The carbon of the methyl group attached to the aromatic ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a translucent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid, requiring minimal sample preparation.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Key FTIR Absorption Bands

The FTIR spectrum of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500 - 3300 | N-H Stretching | Primary Amine (-NH₂) | A characteristic doublet is expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. These bands are crucial for identifying the amine functionality. |

| 3100 - 3000 | C-H Stretching | Aromatic C-H | Absorption from the C-H bonds on the benzene rings. |

| 2980 - 2850 | C-H Stretching | Aliphatic C-H | Strong absorptions from the C-H bonds of the isopropyl, methyl, and methylene bridge groups. |

| 1640 - 1590 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | This bending vibration provides confirmatory evidence for the primary amine. |

| 1600 - 1450 | C=C Stretching | Aromatic Ring | Multiple bands in this region are characteristic of the benzene ring skeletal vibrations. |

| 1385 - 1365 | C-H Bending | Isopropyl Group | A characteristic doublet may be observed, indicating the presence of the isopropyl group. |

| 880 - 800 | C-H Bending (Out-of-plane) | Substituted Benzene | The absorption pattern in this region is indicative of the 1,2,3,4-tetrasubstituted aromatic ring pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or acetone.

-

GC Separation: Inject the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature program should be optimized to ensure good separation and peak shape.

-

MS Detection: Use Electron Ionization (EI) at a standard energy of 70 eV. The mass spectrometer will scan a mass range appropriate for the analyte (e.g., m/z 40-450).

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum should display a prominent molecular ion peak and several characteristic fragment ions.

| m/z Value | Ion | Interpretation |

| 310 | [M]⁺• | Molecular Ion: This peak confirms the molecular weight of the compound. |

| 295 | [M - CH₃]⁺ | Loss of a methyl radical from one of the isopropyl groups, a common fragmentation pathway for alkylbenzenes. |

| 162 | [C₁₁H₁₆N]⁺ | Benzylic Cleavage: This major fragment results from the cleavage of the bond between the methylene bridge and one of the aromatic rings. This is often the base peak in the spectrum, reflecting the stability of the resulting benzylic cation. |

| 147 | [C₁₀H₁₃N]⁺ | Loss of a methyl group from the m/z 162 fragment. |

PubChemLite provides predicted collision cross-section values for various adducts under different ionization conditions (e.g., ESI), such as [M+H]⁺ at m/z 311.24818.[7] While this is theoretical data for soft ionization, it complements the expected fragmentation from hard ionization techniques like EI.

Visualization of Key Structural and Analytical Relationships

To aid in the conceptualization of the spectroscopic data, the following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: Predicted ¹H NMR signal assignments for the target molecule.

Caption: A logical workflow for the complete spectroscopic characterization.

Conclusion

This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline). By leveraging fundamental principles and comparative data from structurally similar molecules, researchers can confidently identify the characteristic NMR signals, IR absorption bands, and mass spectrometric fragmentation patterns of this important industrial compound. The detailed protocols and expected data serve as a valuable resource for quality control, method development, and further research into the applications and safety of this sterically hindered aromatic amine.

References

- This reference is not available.

-

Smirnov, A. et al. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). National Institutes of Health. [Link]

-

Analytice. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis. [Link]

- This reference is not available.

-

PubChem. 4,4'-Methylenebis(2-isopropyl-6-methylaniline). [Link]

- This reference is not available.

- This reference is not available.

-

PubChemLite. 4,4'-methylenebis(2-isopropyl-6-methylaniline). [Link]

Sources

- 1. CAS 16298-38-7: 4,4'-methylenebis(2-isopropyl-6-methylanil… [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis - Analytice [analytice.com]

- 7. PubChemLite - 4,4'-methylenebis(2-isopropyl-6-methylaniline) (C21H30N2) [pubchemlite.lcsb.uni.lu]

Solubility of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) in common laboratory solvents.

Technical Guide: Solubility Profile of 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Methylenebis(2-isopropyl-6-methylaniline), a sterically hindered aromatic diamine. Understanding the solubility of this compound is critical for its application as a curing agent, as well as in contexts such as synthesis, formulation, and biological studies. This document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility. We will explore its behavior in a range of common laboratory solvents, provide a robust experimental protocol for solubility determination, and offer insights grounded in molecular structure and solvent theory. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers in the field.

The Molecule: Structure and Intrinsic Properties

4,4'-Methylenebis(2-isopropyl-6-methylaniline), with a molecular weight of 310.48 g/mol , is a large, predominantly non-polar molecule.[1][2] Its structure is characterized by two aniline moieties linked by a methylene bridge. Each aromatic ring is substituted with a methyl group and a bulky isopropyl group ortho to the amine.

Key Structural Features Influencing Solubility:

-

Large Hydrophobic Core: The two bulky aromatic rings, the methylene bridge, and the six alkyl substituents (two methyl, two isopropyl) create a significant non-polar surface area. This feature is the primary determinant of its solubility profile, favoring interactions with non-polar solvents.[3] The isopropyl groups, in particular, increase steric hindrance which can enhance solubility in non-polar environments.[1]

-

Primary Amine Groups: The presence of two -NH₂ groups introduces polarity and the capacity for hydrogen bonding. These groups can act as hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen).[4][5]

-

Basicity: As with other aromatic amines, the lone pair of electrons on the nitrogen atoms imparts basic properties.[6][7] This allows the molecule to be protonated in acidic conditions, forming a water-soluble salt.

Caption: Molecular structure highlighting key solubility-determining regions.

Theoretical Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has similar intermolecular forces.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large hydrophobic structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) suggests strong van der Waals interactions. Therefore, good solubility is expected in aromatic and aliphatic hydrocarbon solvents. The bulky isopropyl groups should further enhance solubility in these solvents.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole-dipole interactions. The target molecule has some polarity from its amine groups, suggesting moderate solubility is likely. Aromatic amines are generally soluble in solvents like ether and benzene.[4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the amine groups of the target molecule can also form hydrogen bonds, the large non-polar part of the molecule will likely limit its solubility in highly polar protic solvents.[3][4] Generally, the solubility of amines in water and alcohols decreases as the size of the hydrophobic alkyl portion increases.[4][8]

-

Aqueous Solutions:

-

Water: Due to its large, non-polar hydrocarbon framework, the compound is expected to be practically insoluble in neutral water.[3]

-

Aqueous Acid (e.g., 5% HCl): The basic amine groups will be protonated by the acid to form ammonium salts (R-NH₃⁺Cl⁻). This salt formation dramatically increases polarity, leading to high solubility in aqueous acid.[7][9]

-

Aqueous Base (e.g., 5% NaOH): No reaction is expected, and the compound will remain insoluble.

-

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is not widely published, a qualitative assessment based on its structure and the principles outlined above can be summarized. The following table provides an expected solubility profile. Researchers are encouraged to use the protocol in Section 5.0 to determine precise quantitative values for their specific applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane | High | "Like dissolves like"; strong van der Waals forces between the large non-polar solute and solvent. |

| Polar Aprotic | Acetone, THF, DCM | Moderate to High | Dipole-dipole interactions and the ability of these solvents to solvate the large organic structure. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The large hydrophobic portion of the molecule disrupts the strong hydrogen bonding network of the alcohol. |

| Aqueous | Water | Insoluble | The large, non-polar hydrocarbon structure dominates over the polar amine groups.[3] |

| Aqueous Acidic | 5% HCl | Soluble (High) | Protonation of the basic amine groups forms a highly polar, water-soluble ammonium salt.[9] |

| Aqueous Basic | 5% NaOH | Insoluble | No acid-base reaction occurs to enhance solubility. |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for determining the solubility of 4,4'-Methylenebis(2-isopropyl-6-methylaniline). This protocol is designed to be a self-validating system for generating reliable data.

5.1 Materials and Equipment

-

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (solid)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

HPLC or GC-MS for quantitative analysis (optional, for high precision)

-

Test solvents: Toluene, Hexane, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol, Ethanol, Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH.

5.2 Workflow for Solubility Assessment

Caption: Experimental workflow for determining solubility.

5.3 Detailed Procedure (Semi-Quantitative Method)

This method provides a good approximation of solubility and is suitable for most research labs.

-

Preparation: Label a series of vials for each solvent to be tested.

-

Initial Addition: Accurately weigh approximately 10 mg of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) into the first vial.

-

Solvent Addition: Add the selected solvent dropwise (or in 0.1 mL increments) while vortexing or stirring. A common starting point is 1 mL.[10]

-

Observation: Observe if the solid dissolves completely after each addition.

-

If the solid dissolves completely with 1 mL of solvent, the solubility is >10 mg/mL. Proceed to step 5.

-

If the solid does not dissolve, continue adding solvent in 1 mL increments up to a total of 10 mL. If it dissolves, calculate the approximate solubility. If it remains undissolved, the solubility is <1 mg/mL.

-

-

Saturation (for soluble compounds): To the vial where the initial 10 mg dissolved, continue to add pre-weighed portions of the solute (e.g., 10-20 mg at a time) until a persistent solid residue remains, indicating a saturated solution.

-

Equilibration: Place the vials containing the saturated solutions (with excess solid) onto a magnetic stirrer or in a temperature-controlled shaker. Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Quantification (Gravimetric Method):

-

Allow the excess solid to settle.

-

Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant into a pre-weighed, dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dried residue.

-

Calculate the solubility (in mg/mL or g/L) by subtracting the initial vial weight from the final weight and dividing by the volume of supernatant taken.

-

5.4 Safety Precautions

-

Handle 4,4'-Methylenebis(2-isopropyl-6-methylaniline) with appropriate personal protective equipment (PPE), including gloves and safety glasses, as aromatic amines can be hazardous.[11]

-

Work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.[12]

Conclusion

The solubility of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is dictated by its predominantly non-polar molecular structure, complemented by the basicity of its two amine functional groups. It exhibits high solubility in non-polar organic solvents and aqueous acidic solutions, with moderate to low solubility in polar organic solvents and practical insolubility in water. The experimental framework provided in this guide offers a reliable method for researchers to determine precise solubility values tailored to their specific laboratory conditions and application needs, fostering a deeper understanding and more effective utilization of this important chemical compound.

References

-

ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2017. [Link]

-

BYJU'S, Physical Properties of Amines. [Link]

-

CHEM-GUIDE, Physical properties of aliphatic amines. [Link]

-

Chemistry LibreTexts, Advanced Properties of Amines. [Link]

-

Chemistry LibreTexts, Properties of amines. [Link]

-

Institute of Science, Nagpur, Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Lumen Learning, Properties of amines | Organic Chemistry II. [Link]

-

Scribd, Procedure For Determining Solubility of Organic Compounds. [Link]

-

SNS Courseware, II: AROMATIC AMINES. [Link]

-

Vedantu, Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE. [Link]

-

YouTube, Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,4'-METHYLENEBIS(2-ISOPROPYL-6-METHYLANILINE) | 16298-38-7 [chemicalbook.com]

- 3. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. CHEM-GUIDE: Physical properties of aliphatic amines [chem-guide.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. CAS 16298-38-7: 4,4'-methylenebis(2-isopropyl-6-methylanil… [cymitquimica.com]

- 12. store.astm.org [store.astm.org]

Thermal stability and decomposition of 4,4'-Methylenebis(2-isopropyl-6-methylaniline).

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2-isopropyl-6-methylaniline), commonly referred to as M-MIPA, is a sterically hindered aromatic diamine with significant applications as a high-performance curing agent for epoxy resins and a chain extender in polyurethanes.[1][2] Its molecular structure, characterized by bulky isopropyl and methyl groups ortho to the amine functionalities, imparts unique properties to the polymers it forms, including enhanced thermal stability and mechanical strength.[1] This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of M-MIPA. It delves into the theoretical underpinnings of its stability, outlines experimental methodologies for its characterization, and discusses its decomposition pathways and products. This document is intended to serve as a critical resource for researchers and professionals working with M-MIPA in materials science and drug development, where a thorough understanding of a compound's behavior under thermal stress is paramount for safety, performance, and regulatory compliance.

Introduction: The Molecular Architecture and Industrial Significance of M-MIPA

4,4'-Methylenebis(2-isopropyl-6-methylaniline) (CAS No. 16298-38-7) is an aromatic diamine with the molecular formula C₂₁H₃₀N₂.[3] Its structure features two aniline rings linked by a methylene bridge, with each ring substituted by an isopropyl and a methyl group at the positions ortho to the amine group. This significant steric hindrance around the reactive amine sites is a defining characteristic of M-MIPA and plays a crucial role in its reactivity and the thermal properties of the resulting polymers.

The primary industrial application of M-MIPA is as a curing agent for epoxy resins, particularly in high-performance composites for the aerospace and automotive industries.[1] The steric hindrance slows down the curing reaction, providing a longer pot life and better processability. Once cured, the bulky side groups restrict chain mobility, leading to a higher glass transition temperature (Tg) and improved thermal stability of the final material.

Thermal Stability Profile of M-MIPA

The thermal stability of an organic compound is a measure of its resistance to decomposition upon heating. For M-MIPA, its robust aromatic structure and the presence of sterically hindering groups contribute to its high thermal stability.

Theoretical Considerations

The thermal stability of M-MIPA is influenced by several molecular factors:

-

Aromaticity: The inherent stability of the benzene rings requires significant energy input to initiate bond cleavage.

-

Methylene Bridge: The C-C bonds of the methylene bridge are strong and contribute to the overall stability of the molecular backbone.

-

Steric Hindrance: The isopropyl and methyl groups in the ortho positions protect the amine groups from intermolecular reactions that could initiate decomposition. This steric shielding is a key factor in the high thermal stability of this class of compounds.

Experimental Assessment of Thermal Stability

The thermal stability of M-MIPA is experimentally determined primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of decomposition. For sterically hindered aromatic amines like M-MIPA, the decomposition onset temperature is typically above 200°C.[1]

Key Parameters from TGA:

| Parameter | Description | Typical Value Range for Sterically Hindered Aromatic Diamines |

| Tonset | The temperature at which decomposition begins. | > 200 °C |

| T5% | The temperature at which 5% mass loss has occurred. | Varies depending on structure, generally > 250 °C |

| T10% | The temperature at which 10% mass loss has occurred. | Varies depending on structure, generally > 280 °C |

| Tmax | The temperature of the maximum rate of decomposition. | Dependent on the specific decomposition pathway(s). |

| Char Yield | The percentage of residual mass at the end of the analysis. | Higher aromatic content generally leads to higher char yield. |

DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting and crystallization, as well as exothermic decomposition events. For M-MIPA, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point, followed by an exothermic region at higher temperatures if the decomposition is energetic.

Expected DSC Features for M-MIPA:

| Transition | Temperature Range (°C) | Description |

| Melting Point | ~80-100 °C (for analogous compounds) | Endothermic peak representing the solid-to-liquid phase transition. |

| Decomposition | > 200 °C | Broad exothermic peaks indicating the energy released during bond breaking and formation of decomposition products. |

Decomposition of M-MIPA: Pathways and Products

The thermal decomposition of M-MIPA is a complex process involving the cleavage of various bonds within the molecule. The exact decomposition pathway can be influenced by factors such as the heating rate, atmosphere (inert or oxidative), and the presence of other chemical species.

Proposed Decomposition Mechanism

Based on the thermal degradation of similar aromatic amines and polymers, the decomposition of M-MIPA is likely to proceed through a free-radical mechanism.

DOT Diagram: Proposed Decomposition Initiation of M-MIPA

Caption: Initial thermal energy input leads to the homolytic cleavage of the weakest bonds in the M-MIPA molecule, generating highly reactive radical fragments.

The initial bond scission could occur at several locations:

-

C-N Bond Cleavage: The bond between the aromatic ring and the amine group can break, leading to the formation of anilinic and other radical species.

-

Methylene Bridge Cleavage: The C-C bonds of the methylene bridge can rupture, separating the two aromatic rings.

-

Isopropyl Group Cleavage: At higher temperatures, the C-C bonds within the isopropyl groups can break.

Once initiated, the radical fragments can undergo a series of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller, volatile products and a stable char residue.

Anticipated Decomposition Products

-

Low Molecular Weight Gases: Methane, ethane, propane, ammonia, and hydrogen cyanide.

-

Aromatic Fragments: Aniline, toluene, xylene, and isopropyl aniline.

-

Higher Molecular Weight Fragments: Bis(aminophenyl)methane derivatives and other polynuclear aromatic hydrocarbons.

-

Char: A carbonaceous residue formed through extensive cross-linking and aromatization reactions at high temperatures.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal analysis data, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

DOT Diagram: TGA Experimental Workflow

Caption: A standardized workflow for conducting Thermogravimetric Analysis of M-MIPA.

Step-by-Step TGA Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of M-MIPA into a clean, tared TGA crucible (alumina or platinum is recommended).

-

Instrument Setup: Place the crucible in the TGA instrument's furnace.

-

Atmosphere Control: Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 800°C at a controlled, linear heating rate (a common rate is 10°C/min).

-

Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the key thermal stability parameters.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Step-by-Step Py-GC-MS Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of M-MIPA (typically in the microgram range) into a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600°C) in an inert atmosphere within the pyrolyzer, which is directly coupled to the GC inlet.

-

Gas Chromatography (GC): The volatile decomposition products are swept into the GC column by a carrier gas (usually helium). The different components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.

Safety and Handling Considerations

M-MIPA is a chemical that requires careful handling to minimize potential health risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle M-MIPA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store M-MIPA in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

Disposal: Dispose of M-MIPA and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

4,4'-Methylenebis(2-isopropyl-6-methylaniline) is a sterically hindered aromatic diamine with high thermal stability, making it a valuable component in high-performance polymers. Its decomposition is a complex process that is best characterized by a combination of thermal analysis techniques, including TGA, DSC, and Py-GC-MS. A thorough understanding of its thermal behavior is essential for optimizing its use in various applications and ensuring safe handling and processing. While specific experimental data for M-MIPA is limited in publicly accessible literature, a strong inferential understanding can be built from the analysis of structurally similar compounds and the application of fundamental principles of thermal decomposition. Further research focusing on the detailed decomposition kinetics and product analysis of M-MIPA would be a valuable contribution to the field of materials science.

References

-

Kinetic evaluation of sterically hindered amines under partial oxy‐combustion conditions. (2020). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2-isopropyl-6-methylaniline). Retrieved from [Link]

-

Digital CSIC. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Retrieved from [Link]

-

UVicSpace. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (2007). A kinetic study of the thermal degradation of cetyltrimethylammonium bromide inside the mesoporous SBA-3 molecular sieve. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of MIPA and DIPA aqueous solutions in relation to absorption, speciation and degradation. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

Durham University. (2012). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Analysis - Conventional Techniques. Retrieved from [Link]

-

LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, thermodynamics and thermal degradation kinetics of imine-linked polymers. Retrieved from [Link]

-

Sci-Hub. (1939). The kinetics of the thermal decomposition of the methylamines. Retrieved from [Link]

-

SciSpace. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry. Retrieved from [Link]

Sources

Mechanism of Action of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) as a Curing Agent for Epoxy Resins

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Materials Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4,4'-Methylenebis(2-isopropyl-6-methylaniline), a sterically hindered aromatic diamine, and its mechanism of action as a high-performance curing agent for epoxy resins. This compound, also known as M-MIPA, is critical in formulations for advanced composites, coatings, and adhesives where superior thermal and mechanical properties are required.[1][2] We will dissect the nucleophilic addition reaction that drives the curing process, explore the structure-property relationships governed by the unique molecular architecture of M-MIPA, and detail the key analytical methodologies used to characterize the cure kinetics and final network properties. This document is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven analytical insights.

Introduction to the Curing Agent

The performance of an epoxy resin system is fundamentally defined by the selection of its curing agent, or hardener. Aromatic amines are a class of hardeners renowned for imparting high thermal stability, excellent chemical resistance, and superior mechanical strength to the cured polymer network.[2][3][4]

Chemical Identity: 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

4,4'-Methylenebis(2-isopropyl-6-methylaniline) is an aromatic diamine characterized by a methylene bridge connecting two aniline rings.[1] Critically, each aromatic ring is substituted with both a methyl and a bulky isopropyl group ortho to the amine functionality. This steric hindrance is a defining feature that modulates the amine's reactivity and dictates the final properties of the cross-linked polymer. Commercially, it is known by trade names such as Lonzacure® M-MIPA.[5][6][7][8][9][10]

Table 1: Physicochemical Properties of 4,4'-Methylenebis(2-isopropyl-6-methylaniline)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16298-38-7 | [1][5][11] |

| Molecular Formula | C₂₁H₃₀N₂ | [1][5][11][12] |

| Molecular Weight | 310.48 g/mol | [1][11][12] |

| Appearance | White to off-white crystalline solid/flakes | [10] |

| Key Feature | Sterically hindered primary aromatic diamine | [13] |

| Primary Use | Curing agent for epoxy resins; chain extender for polyurethanes |[5][6][10] |

The Core Curing Mechanism

The curing of an epoxy resin with an amine hardener is a classic example of nucleophilic addition and step-growth polymerization. The process transforms low-molecular-weight liquid resins into a rigid, three-dimensional, infusible network.[2]

Nucleophilic Ring-Opening Reaction

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of the amine group on one of the electrophilic carbon atoms of the oxirane (epoxy) ring.[4] This results in the opening of the epoxy ring and the formation of a covalent bond between the nitrogen and carbon atoms, creating a hydroxyl group (-OH) and a secondary amine.

The reaction proceeds in two main stages:

-

Primary Amine Reaction: Each of the two primary amine (-NH₂) groups on the M-MIPA molecule has two active hydrogen atoms. The first active hydrogen reacts with an epoxy group to form a secondary amine.

-

Secondary Amine Reaction: The newly formed secondary amine still possesses an active hydrogen and can subsequently react with another epoxy group, forming a tertiary amine and creating a branch point in the polymer network.[4][14]

This sequential reaction allows each M-MIPA molecule, with its four active hydrogens, to potentially cross-link with four epoxy functional groups, leading to a densely cross-linked network.[1][4]

Caption: Epoxy curing mechanism with a primary diamine.

The Role of Steric Hindrance

The isopropyl and methyl groups positioned ortho to the amine groups in M-MIPA create significant steric bulk. This molecular architecture has two profound effects:

-

Reduced Reactivity: Compared to unhindered aromatic amines like 4,4'-Diaminodiphenylmethane (DDM), the bulky side groups physically obstruct the path of the incoming epoxy ring, slowing down the reaction rate.[13][15] This translates to a longer pot life and a broader processing window, which is highly desirable for manufacturing large or complex composite parts.[13]

-

Elevated Curing Temperature: The reduced reactivity necessitates higher temperatures to provide sufficient thermal energy to overcome the activation energy barrier for the reaction.[4] Aromatic amines generally require thermal curing, and this effect is more pronounced with sterically hindered variants.[4]

Structure-Property Relationship

The final performance of the cured epoxy is a direct consequence of the M-MIPA structure. The combination of rigid aromatic rings and a controlled cross-linking process yields materials with exceptional properties.

Table 2: Typical Properties of M-MIPA Cured Epoxy Systems

| Property | Characteristic | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | High | The rigid, aromatic backbone of M-MIPA restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[6][16] |

| Mechanical Properties | High strength and modulus | The formation of a dense, highly cross-linked network results in a stiff and strong material.[1][2][3] |

| Impact Resistance | High | The specific structure imparted by M-MIPA can improve impact resistance compared to other aromatic amines.[6][7][9][16] |

| Moisture Absorption | Low | The hydrophobic nature of the hydrocarbon side groups (isopropyl, methyl) and the aromatic rings leads to lower water pickup.[6][7][9][16] |

| Chemical Resistance | Excellent | Aromatic amine cured systems are known for their superior resistance to chemicals, a property enhanced by the dense network formed with M-MIPA.[3] |

Experimental Analysis of the Curing Process

To fully understand and optimize the curing mechanism of M-MIPA with an epoxy resin, several analytical techniques are indispensable. The choice of method is driven by the specific information required, whether it's the overall reaction kinetics, the chemical transformation of functional groups, or the change in the physical state of the material.[17]

Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for studying the thermodynamics and kinetics of the curing reaction.[18][19] It measures the heat flow into or out of a sample as a function of temperature or time.[20] The curing of epoxy is an exothermic process, allowing DSC to quantify the total heat of reaction (ΔH), determine the rate of cure, and measure the glass transition temperature (Tg) of both the uncured and cured material.[20][21][22]

-

Stoichiometric Mixture Preparation: Accurately weigh the epoxy resin and M-MIPA curing agent in the correct stoichiometric ratio. The optimal loading is when the number of epoxy equivalents equals the number of amine active hydrogen equivalents.[4]

-

Homogenization: Thoroughly mix the components at a slightly elevated temperature (if necessary to reduce viscosity) until a uniform, clear mixture is obtained. Avoid introducing air bubbles.

-

Sample Encapsulation: Accurately weigh 5-10 mg of the uncured mixture into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature well beyond the completion of the cure exotherm (e.g., 300°C).[23][24] Performing scans at multiple heating rates is crucial for kinetic modeling (e.g., using the Kissinger or Ozawa methods).[23][25]

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan at the same rate to obtain the baseline and determine the final Tg of the fully cured material.[22]

-

-

Data Analysis:

-

Integrate the area under the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH_total).[20]

-

The degree of cure (α) at any given temperature T is calculated as α = ΔH_T / ΔH_total, where ΔH_T is the heat evolved up to that temperature.

-

Determine the onset temperature, peak exothermic temperature (T_p), and end temperature of the cure reaction.[20][22]

-

Determine the Tg from the step change in the heat flow curve of the second heating scan.[20]

-

Caption: A typical experimental workflow for DSC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a powerful technique for monitoring the chemical changes occurring during the curing reaction in real-time.[26] It works by identifying the characteristic absorption bands of specific functional groups. For an epoxy-amine system, one can directly track the disappearance of the epoxy groups and the conversion of primary amines to secondary and then tertiary amines.[27]

Table 3: Key FTIR Absorption Bands for Monitoring Epoxy-Amine Cure

| Wavenumber (cm⁻¹) | Assignment | Change During Cure |

|---|---|---|

| ~3056 and ~915 | C-H and C-O stretching of the oxirane ring | Decrease |

| ~3340-3200 (doublet) | N-H stretching of primary amine (-NH₂) | Decrease |

| ~1607 | C=C stretching of the aromatic ring | Stable (often used as an internal standard) |

| Broad band ~3500 | O-H stretching of hydroxyl groups | Increase |

-

Sample Preparation: Prepare a stoichiometric mixture of epoxy and M-MIPA as described for DSC.

-

Film Application: Apply a very thin film of the fresh mixture onto an IR-transparent substrate (e.g., a KBr salt plate or a diamond ATR crystal). The film must be thin enough to ensure the absorbance of key peaks remains within the linear range of the detector.

-

Initial Spectrum: Immediately acquire a full spectrum of the uncured sample at room temperature. This is the t=0 reference spectrum.

-

Isothermal Curing: Place the sample in a heated transmission cell or on a heated ATR stage set to the desired isothermal cure temperature.

-

Time-Resolved Spectroscopy: Acquire spectra at regular intervals (e.g., every 1-5 minutes) as the curing progresses. Continue until no further changes are observed in the key spectral regions.

-

Data Analysis:

-

Baseline-correct all spectra.

-

To quantify the extent of reaction, normalize the height (or area) of the epoxy peak (~915 cm⁻¹) against an internal standard peak that does not change during the reaction, such as the aromatic C=C peak (~1607 cm⁻¹).[26]

-

The conversion of epoxy groups (α_epoxy) at time 't' is calculated as: α_epoxy(t) = 1 - [ (A_915 / A_1607)_t / (A_915 / A_1607)_0 ] where A is the peak absorbance at the specified wavenumber at time 't' and time zero.[26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While DSC and FTIR focus on thermal and chemical changes, NMR relaxometry provides insight into the physical transformation of the system by probing molecular mobility.[17][30] As the liquid resin cures into a cross-linked solid, the mobility of the polymer chains is severely restricted.[31] Single-sided or pulsed NMR can measure relaxation times (like T₂), which decrease significantly as the cross-link density increases.[17][30][31][32] This makes NMR a powerful, non-destructive tool for monitoring the progression of cure in situ, even within a finished part.[17][31][32]

-

Sample Preparation: Prepare the epoxy/M-MIPA mixture and place it in an appropriate NMR tube or directly onto the surface for single-sided NMR analysis.

-

Instrument Setup: Place the sample within the NMR probe. For temperature-controlled experiments, allow the sample to equilibrate at the desired cure temperature.

-

Data Acquisition:

-

Use a suitable pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) to measure the spin-spin relaxation time (T₂).

-

Acquire T₂ measurements at regular time intervals throughout the curing process.

-

-

Data Analysis:

-

Plot the measured T₂ values as a function of cure time.

-